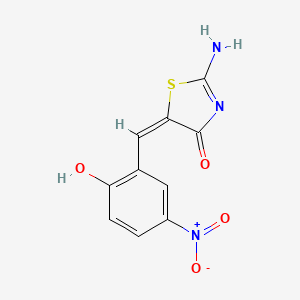
ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as ethyl rosmarinate and is a derivative of rosmarinic acid, a natural compound found in several plants. Ethyl rosmarinate has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of ethyl rosmarinate is not fully understood. However, it is believed to exhibit its biological effects through various mechanisms such as scavenging of free radicals, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Ethyl rosmarinate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, ethyl rosmarinate has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using ethyl rosmarinate in lab experiments is its natural origin. It is derived from rosmarinic acid, a natural compound found in several plants. This makes it a safer alternative to synthetic compounds that may have toxic effects. However, one of the limitations of using ethyl rosmarinate in lab experiments is its low solubility in water. This may limit its use in certain experiments that require a water-soluble compound.
将来の方向性
There are several future directions for the study of ethyl rosmarinate. One future direction is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. In addition, the study of its potential use as a natural preservative in the food industry and as a natural herbicide and insecticide in agriculture is another future direction.
Conclusion:
Ethyl rosmarinate is a chemical compound that has been the subject of extensive scientific research. It has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Ethyl rosmarinate has potential applications in various fields such as medicine, food, and agriculture. Further research is needed to fully understand its mechanism of action and to explore its potential use in various applications.
合成法
Ethyl rosmarinate can be synthesized through a series of chemical reactions starting from rosmarinic acid. The synthesis method involves the esterification of rosmarinic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of processes such as recrystallization and column chromatography to obtain pure ethyl rosmarinate.
科学的研究の応用
Ethyl rosmarinate has been studied for its potential applications in various fields such as medicine, food, and agriculture. In medicine, ethyl rosmarinate has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In food, ethyl rosmarinate has been studied for its potential use as a natural preservative due to its antioxidant and antimicrobial properties. In agriculture, ethyl rosmarinate has been studied for its potential use as a natural herbicide and insecticide.
特性
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O5/c1-3-20-10(17)11(18,12(13,14)15)7-4-5-8(16)9(6-7)19-2/h4-6,16,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVYRDQFBROIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)O)OC)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)
![3-[(benzylamino)sulfonyl]-N-(4-chlorophenyl)benzamide](/img/structure/B6098658.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)
![N~1~-(4-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6098688.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B6098690.png)
![7-(isoquinolin-5-ylcarbonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098697.png)
![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6098711.png)
![7-(4-benzyl-1-piperazinyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098718.png)
![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6098732.png)